

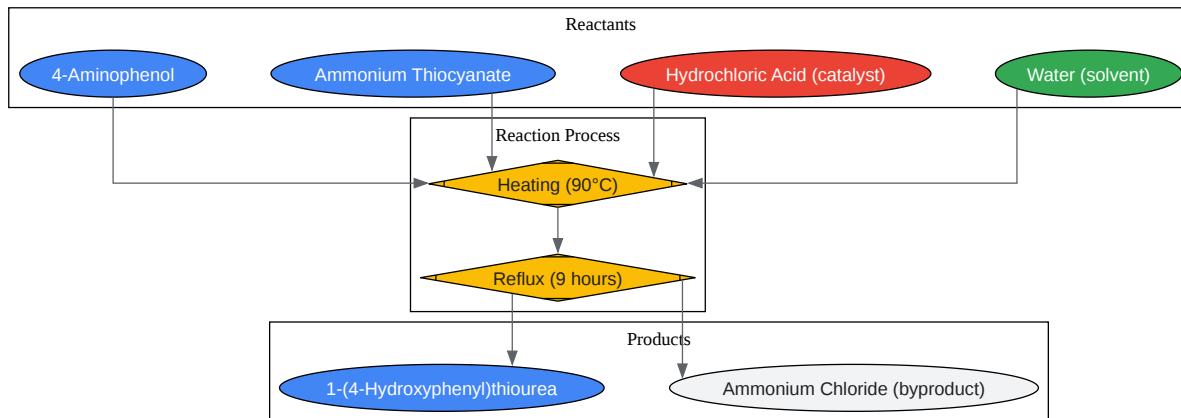
Synthesis of 1-(4-Hydroxyphenyl)thiourea: An Experimental Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)thiourea

Cat. No.: B052233


[Get Quote](#)

Introduction

1-(4-Hydroxyphenyl)thiourea is a valuable intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. Its structure, featuring a phenol group and a thiourea moiety, makes it a versatile building block for drug discovery and development. This application note provides a detailed, step-by-step experimental protocol for the synthesis of **1-(4-Hydroxyphenyl)thiourea** from readily available starting materials. The described method is robust, scalable, and yields a high-purity product.

Reaction Scheme

The synthesis of **1-(4-Hydroxyphenyl)thiourea** is achieved through the reaction of 4-aminophenol with ammonium thiocyanate in an acidic aqueous medium. The reaction proceeds via the in-situ formation of the corresponding isothiocyanate, which is then attacked by the amino group of another 4-aminophenol molecule, or more directly, through a concerted mechanism catalyzed by the acid.

[Click to download full resolution via product page](#)

Caption: Reaction workflow for the synthesis of **1-(4-Hydroxyphenyl)thiourea**.

Experimental Protocol

Materials and Equipment:

- 4-Aminophenol (99% purity)
- Ammonium thiocyanate (98% purity)
- Concentrated Hydrochloric acid (37%)
- Deionized water
- Round-bottom flask (250 mL)

- Reflux condenser
- Heating mantle with magnetic stirrer
- Magnetic stir bar
- Beakers and Erlenmeyer flasks
- Buchner funnel and filter paper
- pH paper or pH meter
- Recrystallization solvent (e.g., ethanol/water mixture)
- Melting point apparatus
- FT-IR spectrometer
- NMR spectrometer

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.91 g (0.1 mol) of 4-aminophenol in 100 mL of deionized water.
- Acidification: Slowly add 8.3 mL of concentrated hydrochloric acid to the stirring solution.
- Addition of Thiocyanate: To this acidic solution, add 8.37 g (0.11 mol) of ammonium thiocyanate.
- Reaction: Attach a reflux condenser to the flask and heat the mixture to 90°C using a heating mantle. Maintain the reaction at this temperature under constant stirring for 9 hours. A comparable synthesis for a similar compound, 1-(4-methoxyphenyl)thiourea, was carried out at 90°C for 9 hours.^[1] A general procedure for phenylthiourea synthesis suggests refluxing for 4 hours after initial heating.^[2]
- Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to facilitate the

precipitation of the product.

- **Isolation:** Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water to remove any unreacted starting materials and inorganic salts.
- **Purification:** Purify the crude **1-(4-Hydroxyphenyl)thiourea** by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.
- **Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation

Parameter	Expected Value
Appearance	Off-white to pale yellow crystalline solid
Molecular Formula	C ₇ H ₈ N ₂ OS
Molecular Weight	168.22 g/mol
Melting Point	214-216 °C (literature value: 214 °C)[3]
Yield	85-95% (based on similar syntheses)[1]
Solubility	Soluble in ethanol, acetone; sparingly soluble in water

Spectroscopic Data:

- **FT-IR (KBr, cm⁻¹):** Characteristic peaks are expected around 3400-3200 (N-H and O-H stretching), 1600 (aromatic C=C stretching), 1550 (N-H bending), and 1250 (C=S stretching).
- **¹H NMR (DMSO-d₆, δ ppm):** Expected signals include peaks for the aromatic protons (AA'BB' system), the phenolic hydroxyl proton, and the N-H protons of the thiourea group.

- ^{13}C NMR (DMSO-d₆, δ ppm): Signals corresponding to the thiocarbonyl carbon (C=S), and the aromatic carbons are anticipated.

Safety Precautions

- This experiment should be conducted in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- 4-Aminophenol is harmful if swallowed and may cause skin irritation.
- Ammonium thiocyanate is harmful if swallowed or inhaled.
- Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. Handle with extreme care.
- Avoid inhalation of dust and vapors.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of **1-(4-Hydroxyphenyl)thiourea**. By following the outlined steps, researchers can reliably produce this important chemical intermediate in high yield and purity. The provided data serves as a benchmark for the characterization of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the synthesis of **1-(4-Hydroxyphenyl)thiourea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. globethesis.com [globethesis.com]
- 2. ij crt.org [ij crt.org]
- 3. 1-(4-Hydroxyphenyl)-2-thiourea [oakwoodchemical.com]
- To cite this document: BenchChem. [Synthesis of 1-(4-Hydroxyphenyl)thiourea: An Experimental Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052233#experimental-protocol-for-synthesizing-1-4-hydroxyphenyl-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com